REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1[C:12](=[O:13])[C:11]2=[CH:14]C=CC=[C:10]2C1=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:6]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4][CH2:5]1.[C:12]([OH:1])(=[O:13])[CH2:11][CH2:14][CH2:20][C:19]([OH:22])=[O:21].[C:12]1(=[O:13])[O:22][C:19](=[O:21])[CH2:20][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
Co(AA)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 hours at 60° C. under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCO1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1[C:12](=[O:13])[C:11]2=[CH:14]C=CC=[C:10]2C1=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:6]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4][CH2:5]1.[C:12]([OH:1])(=[O:13])[CH2:11][CH2:14][CH2:20][C:19]([OH:22])=[O:21].[C:12]1(=[O:13])[O:22][C:19](=[O:21])[CH2:20][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
Co(AA)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 hours at 60° C. under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCO1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1[C:12](=[O:13])[C:11]2=[CH:14]C=CC=[C:10]2C1=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:6]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4][CH2:5]1.[C:12]([OH:1])(=[O:13])[CH2:11][CH2:14][CH2:20][C:19]([OH:22])=[O:21].[C:12]1(=[O:13])[O:22][C:19](=[O:21])[CH2:20][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
Co(AA)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 hours at 60° C. under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCO1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1[C:12](=[O:13])[C:11]2=[CH:14]C=CC=[C:10]2C1=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:6]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4][CH2:5]1.[C:12]([OH:1])(=[O:13])[CH2:11][CH2:14][CH2:20][C:19]([OH:22])=[O:21].[C:12]1(=[O:13])[O:22][C:19](=[O:21])[CH2:20][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
Co(AA)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 hours at 60° C. under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCO1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |